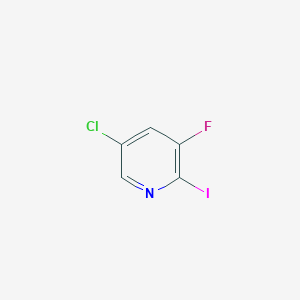

5-Chloro-3-fluoro-2-iodopyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAMIXTBBVWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446922 | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-98-9 | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514797-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Fluoro 2 Iodopyridine and Its Analogs

Precursor Synthesis and Halogenation Strategies

The synthesis of 5-Chloro-3-fluoro-2-iodopyridine often commences with the preparation of appropriately substituted pyridine (B92270) precursors, which are then subjected to sequential halogenation reactions. These strategies allow for the controlled introduction of each halogen at specific positions on the pyridine ring.

Sequential Chlorination and Fluorination

The initial steps in the synthesis of this compound typically involve the construction of a pyridine ring bearing some of the desired halogen substituents. For instance, a common precursor is 2-amino-5-chloropyridine (B124133), which can be fluorinated and subsequently converted to the target molecule.

Once a suitable precursor like 5-chloro-3-fluoropyridin-2-amine is obtained, the introduction of iodine at the 2-position can be achieved through a Sandmeyer-type reaction. While a direct example for iodination is not prevalent in the provided literature, the synthesis of the analogous 2-bromo-5-chloro-3-fluoropyridine is well-documented. In this process, 5-chloro-3-fluoropyridin-2-amine is treated with hydrobromic acid and bromine, followed by diazotization with sodium nitrite (B80452) at low temperatures. chemicalbook.com This methodology provides a strong precedent for the corresponding iodination reaction, where an iodide source such as potassium iodide would be used in place of the bromide source. The Sandmeyer reaction is a powerful tool for converting aromatic amines into halides, and its application here allows for the regioselective introduction of the final halogen. organic-chemistry.orgmdpi.com

Halogen Exchange Reactions for Selective Fluorination

Halogen exchange (Halex) reactions represent another critical strategy for the synthesis of fluorinated pyridines. These reactions typically involve the replacement of a chlorine or bromine atom with a fluorine atom using a fluoride (B91410) salt. The efficiency of this exchange is often dependent on the position of the halogen on the pyridine ring and the presence of activating or deactivating groups.

For the synthesis of 3-fluoropyridines, the direct fluorination of 3-chloropyridine (B48278) using alkali metal fluorides like CsF in the presence of HF has been shown to be challenging, resulting in low yields. chemicalbook.com However, the use of aminophosphonium catalysts in conjunction with alkali metal fluorides can facilitate halogen exchange under milder conditions for a variety of haloaromatic compounds. google.comgoogle.com

The Finkelstein reaction, a classic SN2-type halogen exchange, is widely used for converting alkyl chlorides and bromides to iodides and can also be applied to activated aryl systems. manac-inc.co.jp In the context of synthesizing this compound, a precursor such as a 2-chloro or 2-bromo analog could potentially undergo a halogen exchange to introduce the iodine atom, although direct electrophilic iodination of a suitable precursor is often more common.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the polysubstituted pyridine ring in a single or few steps, incorporating the required halogens either concurrently or sequentially during the ring formation.

Pyridine Ring Construction with Concurrent or Stepwise Halogen Introduction

While the direct, one-pot synthesis of a complex molecule like this compound is challenging, various methods exist for the synthesis of polysubstituted pyridines that can be adapted for this purpose. For example, the synthesis of 2,3,5-trichloropyridine (B95902) has been achieved through the direct reaction of pentachloropyridine (B147404) or 2,3,5,6-tetrachloropyridine (B1294921) with metallic zinc in a strongly alkaline aqueous solution. google.com This demonstrates the feasibility of selective dehalogenation to achieve a specific tri-substituted pattern.

Another approach involves the construction of the pyridine ring from acyclic precursors. A synthetic method for 2,3,5-trichloropyridine starts with 2-chloropyridine (B119429), which undergoes hydrolysis or alcoholysis to form a 2-alkoxypyridine. This intermediate is then chlorinated to yield 3,5-dichloro-2-alkoxypyridine, and a final chlorination step furnishes the desired product. google.com Adapting such a strategy to include fluorine and iodine would require the use of specific halogenating agents at the appropriate stages of the synthesis.

Advanced Synthetic Transformations Involving Halogen Dance Reactions

Halogen dance reactions are powerful, base-catalyzed isomerizations where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgrsc.org This methodology can provide access to substitution patterns that are difficult to achieve through conventional methods.

Ortho-Lithiation and Halogen Dance for Regioselective Functionalization

The regioselective lithiation of halopyridines, particularly at a position ortho to a halogen, is a key step that can initiate a halogen dance. researchgate.netresearchgate.net The treatment of a dihalopyridine with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at a specific site, followed by a series of halogen-metal exchange steps that result in the migration of a halogen.

A notable example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine , a compound structurally very similar to the target molecule. nih.gov This synthesis utilizes a halogen dance reaction as a key step, highlighting the power of this methodology for creating highly substituted and unique halopyridines. The process often involves the careful control of temperature and the choice of base to direct the regioselectivity of the lithiation and subsequent halogen migration. nih.gov The study of the divergent lithiation of 2,3-dihalopyridines in continuous flow has shown that by controlling the reaction conditions, one can selectively achieve either deprotolithiation or a halogen dance, leading to different regioisomers. nih.gov This level of control is crucial for the synthesis of a specific isomer like this compound.

The regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by treatment with organomagnesium halides, has been shown to generate 3,4-pyridyne intermediates. The subsequent regioselective addition of a Grignard reagent and an electrophilic quench allows for the synthesis of various 2,3,4-trisubstituted pyridines, demonstrating a powerful strategy for the difunctionalization of the pyridine ring. nih.gov

Catalytic Enhancements in Halogen Dance Processes

The "halogen dance" reaction is a powerful isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, typically under the influence of a strong base. researchgate.netresearchgate.net This rearrangement proceeds through a series of deprotonation and halogen-metal exchange steps. kobe-u.ac.jp While stoichiometric amounts of superbases like the Lochmann-Schlosser base (a combination of n-butyllithium and potassium tert-butoxide) are often used, recent advancements have demonstrated that catalytic amounts of certain reagents can dramatically accelerate these transformations. researchgate.netchemrxiv.org

The use of catalytic potassium hexamethyldisilazide (KHMDS) has been shown to enable ultra-fast halogen dance reactions, often completing within a minute. chemrxiv.org This catalytic approach is not only faster but also broadens the substrate scope to include various bromoarenes, such as bromopyridines, imidazoles, and thiophenes. researchgate.netchemrxiv.org The mechanism is believed to involve a dual catalytic cycle where the potassium base facilitates a more rapid bromine-lithium exchange compared to traditional methods. chemrxiv.org This catalytic process allows for the efficient transposition of a halogen atom, which can then be trapped by an electrophile to install a functional group at a new position. researchgate.net

For instance, the halogen dance reaction of iodoarenes can be facilitated by a brominating catalyst, which avoids the undesired reduction of the iodo group. kobe-u.ac.jp This highlights the nuanced role of catalysts in not only accelerating the reaction but also controlling its outcome. kobe-u.ac.jp The development of catalytic halogen dance reactions represents a significant step towards more efficient and selective molecular editing of complex heterocyclic systems. kobe-u.ac.jp

Table 1: Catalysts in Halogen Dance Reactions of Bromoarenes

| Catalyst | Substrate Type | Observation | Reference |

|---|---|---|---|

| KHMDS (catalytic) | Bromopyridines, Bromoimidazoles, Bromothiophenes | Ultra-fast reaction (often < 1 min), accelerates bromine-metal exchange. | researchgate.netchemrxiv.org |

| KOtBu (catalytic with LDA) | Bromopyridines | Catalyzes halogen dance. | researchgate.net |

| Bromooxazole | Iodooxazole | Facilitates halogen dance while preventing reduction of the iodo group. | kobe-u.ac.jp |

| Lithium aryltrifluoroborate | 2,3-Dibromopyridine | Acts as a highly active catalyst for the halogen dance, proceeding through successive bromine-lithium exchanges. | kobe-u.ac.jp |

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on a pyridine ring, especially one already bearing multiple halogen atoms, requires highly regioselective functionalization methods. The electronic properties of the pyridine ring and the influence of existing substituents dictate the position of further reactions. nih.gov Techniques such as directed ortho-metalation and the use of activating groups are paramount for controlling this regioselectivity. znaturforsch.com

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles, installing a new substituent exclusively at the ortho-position. wikipedia.org

In the context of halopyridines, the halogen atoms themselves can serve as weak DMGs, and the nitrogen atom of the pyridine ring also strongly influences the site of metalation. researchgate.netresearchgate.net The treatment of 3-halopyridines (where the halogen is chlorine, bromine, or fluorine) with LDA at low temperatures leads to regioselective lithiation at the C-4 position. researchgate.netresearchgate.net Similarly, 2-chloropyridine can be lithiated ortho to the chlorine. researchgate.net This approach provides a reliable route to ortho-disubstituted pyridines. researchgate.net

A practical synthesis of a close analog of the title compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, employs an ortho-lithiation strategy. acs.org The synthesis starts with 2-chloro-4-fluoropyridine, which undergoes ortho-lithiation at the C-3 position directed by the C-2 chloro group, followed by subsequent iodination and a halogen dance rearrangement. acs.org This demonstrates the power of DoM in building highly substituted pyridine intermediates. acs.org

Utilization of Neighboring Site Activating and Screening Protective Groups

The success of Directed ortho-Metalation is intrinsically linked to the concept of the Directed Metalation Group (DMG) acting as a neighboring site activating group. The DMG, typically a Lewis basic moiety, forms a complex with the Lewis acidic organolithium reagent. baranlab.org This coordination, known as the complex-induced proximity effect (CIPE), brings the strong base into close proximity with the ortho-proton, significantly lowering the kinetic barrier for deprotonation at that specific site. baranlab.org

A wide variety of functional groups can act as DMGs, and they exhibit a range of directing abilities. Strong DMGs include amides, carbamates, and sulfoxides, while halogens are generally considered weaker directing groups. baranlab.orguwindsor.ca The choice of base is also critical; highly basic alkyllithiums are common, but lithium amides like LDA or LiTMP are often preferred for pyridine substrates to avoid competitive nucleophilic addition to the electron-deficient ring. uwindsor.ca

The strategic placement of these activating groups allows for the sequential and regiocontrolled construction of complex molecules. By directing metalation to a specific site, a functional group can be introduced, which can then, in turn, serve as a new DMG for a subsequent functionalization step, or be transformed into the desired final substituent. This iterative use of activating groups is a cornerstone of modern synthetic strategy for creating highly functionalized aromatic and heteroaromatic compounds. znaturforsch.com

Table 2: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

| Relative Strength | DMG Functional Group | Example |

|---|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) | N,N-Diethylbenzamide |

| Medium | -OR, -NHCOR, -CH₂NR₂ | Anisole, Acetanilide |

| Weak | -F, -Cl, -Br | Fluorobenzene, Chlorobenzene |

Chemical Reactivity and Derivatization Studies of 5 Chloro 3 Fluoro 2 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings. juniperpublishers.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. uomustansiriyah.edu.iq The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. iscnagpur.ac.in

In the context of 5-Chloro-3-fluoro-2-iodopyridine, the fluorine atom is the most likely site for nucleophilic attack in an SNAr reaction. This is due to the high electronegativity of fluorine, which makes the carbon atom to which it is attached highly electrophilic and stabilizes the intermediate carbanion. iscnagpur.ac.in While direct experimental data on SNAr reactions of this compound is limited, studies on analogous polyhalogenated pyridines provide valuable insights into its expected reactivity.

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr reactions on polyhalogenated pyridines is dictated by a combination of electronic and steric factors. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is favored at the most electron-deficient carbon center. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the carbon atom susceptible to nucleophilic attack. iscnagpur.ac.in

For this compound, nucleophilic attack is anticipated to occur preferentially at the C3 position, leading to the displacement of the fluoride (B91410) ion. This is because the fluorine atom is a better leaving group in SNAr reactions compared to chlorine and iodine. Furthermore, the electron-withdrawing nature of the adjacent chlorine and the pyridine (B92270) nitrogen atom further activates the C3 position towards nucleophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl halides in these reactions is generally opposite to that observed in SNAr reactions, with the order of reactivity being I > Br > OTf > Cl > F. nih.gov This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.

For this compound, the C2-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for the selective functionalization of the C2 position while leaving the chlorine and fluorine atoms intact for subsequent transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. iscnagpur.ac.in It is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. The general catalytic cycle involves an oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov

In the case of this compound, Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the C2 position. This allows for the introduction of a wide range of aryl and vinyl substituents. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Chloro-3-fluoro-2-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Chloro-3-fluoro-2-(4-methoxyphenyl)pyridine |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-Chloro-3-fluoro-2-(pyridin-3-yl)pyridine |

Note: The reactions and products in this table are representative examples based on the known reactivity of similar polyhalogenated pyridines and may not reflect experimentally verified outcomes for this compound.

Negishi Cross-Coupling Applications

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nrochemistry.com It is a powerful method for the formation of carbon-carbon bonds and is known for its high functional group tolerance. orgsyn.org The mechanism is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

Similar to the Suzuki-Miyaura coupling, the Negishi coupling of this compound is anticipated to occur selectively at the C2-iodine bond. This provides an alternative route for the introduction of various organic fragments.

Table 2: Representative Negishi Cross-Coupling Reactions of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Chloro-3-fluoro-2-phenylpyridine |

| 2 | Ethylzinc bromide | Ni(acac)₂ | THF | 5-Chloro-2-ethyl-3-fluoropyridine |

| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) | THF | 5-Chloro-3-fluoro-2-(thiophen-2-yl)pyridine |

Note: The reactions and products in this table are representative examples based on the known reactivity of similar polyhalogenated pyridines and may not reflect experimentally verified outcomes for this compound.

Other Cross-Coupling Methodologies

Beyond Suzuki-Miyaura and Negishi couplings, this compound can likely participate in a variety of other transition-metal-catalyzed cross-coupling reactions. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Sonogashira coupling (using terminal alkynes). The high reactivity of the C-I bond at the C2 position would again be expected to dominate the regioselectivity in these transformations, allowing for the introduction of a diverse array of functional groups.

Chemoselective Amination Reactions

The introduction of amino groups into the pyridine ring is of significant interest in medicinal chemistry. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for the formation of C-N bonds. nih.gov The chemoselectivity of these reactions on polyhalogenated substrates is a key consideration.

Studies on the chemoselective amination of the related compound, 5-bromo-2-chloro-3-fluoropyridine (B1227324), have shown that palladium-catalyzed amination conditions exclusively lead to the substitution of the bromine atom. nih.gov This is consistent with the general reactivity trend of halogens in cross-coupling reactions. In the absence of a palladium catalyst, under neat conditions, a reversal of chemoselectivity is observed, with substitution occurring at the 2-chloro position. nih.gov

For this compound, palladium-catalyzed amination is expected to proceed with high selectivity at the C2 position, displacing the iodide. This would provide a direct route to 2-amino-5-chloro-3-fluoropyridine (B1279587) derivatives.

Table 3: Predicted Chemoselective Amination of this compound

| Entry | Amine | Catalyst | Base | Solvent | Predicted Major Product |

| 1 | Morpholine (B109124) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | N-(5-Chloro-3-fluoropyridin-2-yl)aniline |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | N-Benzyl-5-chloro-3-fluoropyridin-2-amine |

Note: The reactions and products in this table are predicted based on the known reactivity of similar polyhalogenated pyridines and may not reflect experimentally verified outcomes for this compound.

Palladium-Catalyzed Amination Conditions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful tool for the formation of C-N bonds. In the context of polyhalogenated pyridines, the challenge lies in achieving regioselectivity. For substrates like this compound, the significantly weaker C-I bond allows for selective amination at the C-2 position.

Studies on closely related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that under palladium catalysis, amination occurs exclusively at the most reactive halogen-bearing position. For instance, the reaction of 5-bromo-2-chloro-3-fluoropyridine with various primary and secondary amines in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand, such as Xantphos, results in the selective substitution of the bromine atom. nih.gov By analogy, it is expected that this compound would undergo amination at the C-2 position, leaving the chloro and fluoro substituents intact.

The choice of base is also critical for the success of these reactions. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, weaker bases such as cesium carbonate (Cs₂CO₃) can also be effective, particularly when base-sensitive functional groups are present in the coupling partners. pharmaguideline.comnih.gov The use of a bulky, electron-rich phosphine ligand is generally required to facilitate the catalytic cycle.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Halopyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Comments |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | Effective for selective amination at the most reactive halogen site (e.g., C-I or C-Br). nih.govpharmaguideline.com |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good for amination of iodo- and bromopyridines. nih.gov |

| [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Dioxane | Room Temp - 100 | Milder conditions, suitable for substrates with sensitive functional groups. rsc.org |

Metal-Free Amination Approaches and Selectivity Reversal

In the absence of a transition metal catalyst, the regioselectivity of amination can be reversed. Nucleophilic aromatic substitution (SNAr) reactions on halopyridines are governed by the electronic properties of the ring and the position of the leaving group. The electron-withdrawing nature of the pyridine nitrogen activates the α (C-2 and C-6) and γ (C-4) positions towards nucleophilic attack.

For this compound, the C-2 and C-6 (unsubstituted) positions are activated. In a metal-free environment, a strong nucleophile can directly displace a halogen. Interestingly, studies on 5-bromo-2-chloro-3-fluoropyridine have shown that under neat conditions (without solvent or catalyst) at elevated temperatures, amination with a secondary amine like morpholine leads to the selective substitution of the chlorine atom at the C-2 position, in contrast to the palladium-catalyzed reaction which favors substitution at the C-5 bromine. nih.gov This reversal of selectivity highlights the orthogonal reactivity that can be achieved by simply changing the reaction conditions.

The rationale for this reversal lies in the mechanism. In SNAr, the attack of the nucleophile forms a Meisenheimer complex, and the stability of this intermediate, along with the leaving group ability of the halide, determines the outcome. The strong activation of the C-2 position by the adjacent nitrogen atom makes the C-Cl bond susceptible to nucleophilic attack, even though chloride is generally a poorer leaving group than iodide.

Reactions with Electrophiles

Trapping Organometallic Intermediates with Aldehydes and Ketones

The iodine atom in this compound is the most suitable site for the generation of an organometallic intermediate through metal-halogen exchange. This transformation is typically achieved using organolithium reagents (e.g., n-butyllithium or sec-butyllithium) or through the formation of a Grignard reagent. The resulting organometallic species is a potent nucleophile and can be trapped with a variety of electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds.

Research on the analogous 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the feasibility of this approach. Following a halogen-magnesium exchange at the iodine position, the resulting Grignard reagent readily reacts with aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols in good yields. nih.gov It is highly probable that this compound would exhibit similar reactivity, providing access to a range of 2-substituted pyridyl alcohols.

Reactions with Allylic Bromides and Aryl Halides

The organometallic intermediates derived from this compound can also participate in cross-coupling reactions. For instance, after conversion to an organozinc species (via the organolithium intermediate), it can undergo a Negishi coupling with aryl halides or allylic bromides in the presence of a palladium catalyst. youtube.comnih.gov This strategy allows for the introduction of aryl and allyl groups at the C-2 position.

Direct coupling of the organomagnesium intermediate with aryl halides is also a viable route, as demonstrated in studies with similar polyhalogenated pyridines. nih.gov These reactions significantly expand the synthetic utility of this compound as a scaffold for the construction of complex molecular architectures.

Functional Group Interconversions and Reduction Reactions

Reductive Cleavage Reactions

Selective removal of a halogen atom can be a valuable transformation for simplifying a molecule or for preparing derivatives that are not easily accessible otherwise. The carbon-iodine bond is the most susceptible to reductive cleavage due to its lower bond dissociation energy compared to C-Cl and C-F bonds.

Various methods can be employed for the reductive deiodination of aryl iodides, and these are generally applicable to iodopyridines. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can effectively reduce the C-I bond. cjcatal.com Alternatively, milder, hydrogen-free methods have been developed. For example, a palladium-catalyzed reductive deiodination of iodoarenes using triethanolamine (B1662121) as a sacrificial reductant under microwave irradiation has been reported. organic-chemistry.org This method shows good selectivity for the reduction of the C-I bond in the presence of other halogens like chlorine and bromine. organic-chemistry.org Hydride reagents, such as sodium borohydride (B1222165) in the presence of a catalyst or lithium aluminum hydride, can also be used for the reduction of carbon-halogen bonds, although the selectivity can be an issue with highly functionalized molecules. pharmaguideline.comchadsprep.com

Applying these general methods to this compound would be expected to yield 5-chloro-3-fluoropyridine, a useful building block in its own right.

Applications in Advanced Organic Synthesis

5-Chloro-3-fluoro-2-iodopyridine as a Versatile Building Block

The utility of this compound as a versatile building block stems from the orthogonal reactivity of its three halogen atoms. The carbon-iodine bond is the most labile and readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the initial introduction of a wide range of carbon and heteroatom substituents at the 2-position. The chloro and fluoro groups are generally less reactive under these conditions and remain intact for subsequent functionalization steps.

The general order of reactivity for these palladium-catalyzed cross-coupling reactions is I > Br > Cl, with the C-F bond being the least reactive. wikipedia.org This predictable reactivity hierarchy is fundamental to the strategic use of this compound.

Synthesis of Highly Functionalized and Pentasubstituted Pyridines

The sequential and regioselective functionalization of this compound provides a powerful platform for the synthesis of highly functionalized and even pentasubstituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

A typical synthetic strategy involves an initial cross-coupling reaction at the 2-position (iodine), followed by modification at the 5-position (chlorine), and finally, if desired, displacement of the fluorine atom at the 3-position via nucleophilic aromatic substitution (SNAr). The SNAr reaction of fluoropyridines is often more facile than that of their chloro-analogues due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. nih.gov

Table 1: Exemplary Cross-Coupling Reactions of Halopyridines

| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(OAc)₂, PCy₃, K₃PO₄ | 2-Phenylpyridine | High | rsc.org |

| 2 | 3-Iodopyridine | p-Toluidine | Ni(acac)₂, Phenylboronic ester | N-(p-tolyl)pyridin-3-amine | 86 | nih.gov |

| 3 | 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 2-Chloro-5-(phenylethynyl)pyridine | 72 | researchgate.net |

| 4 | 2,3,5-Trichloropyridine (B95902) | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃ | 3,5-Dichloro-2-phenylpyridine | High | nih.gov |

This table illustrates the general reactivity of halopyridines in common cross-coupling reactions. Specific data for this compound is limited in published literature.

Construction of Complex Molecular Architectures

The ability to introduce a diverse array of substituents onto the pyridine (B92270) core using this compound as a starting material makes it an invaluable tool for the construction of complex molecular architectures. The functional groups introduced can serve as handles for further synthetic transformations, such as ring-forming reactions, to build fused heterocyclic systems.

For instance, a boryl or stannyl (B1234572) group can be introduced at the 2-position via an initial cross-coupling reaction. This metallated intermediate can then participate in subsequent cross-coupling reactions. An amino or hydroxyl group introduced at the 5-position can act as a nucleophile in intramolecular cyclization reactions. This step-wise approach allows for the controlled and predictable assembly of intricate molecular frameworks that are often found in biologically active natural products and pharmaceutical agents.

While specific, detailed research findings on the extensive use of this compound are not as widely documented as for some of its isomers, the principles of its reactivity are well-established within the broader context of halopyridine chemistry. The unique arrangement of its halogen atoms presents significant potential for the development of novel synthetic methodologies and the efficient construction of complex, value-added molecules.

Medicinal Chemistry Research and Drug Development

Intermediate in Pharmaceutical Synthesis

Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. acs.orgresearchgate.net The subject compound, 5-Chloro-3-fluoro-2-iodopyridine, and its structural isomers are recognized as key intermediates in the creation of new drugs. pipzine-chem.compipzine-chem.com The presence of three different halogens offers a platform for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, the iodine atom at the 2-position is particularly susceptible to substitution via metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse functional groups.

While direct literature on the synthesis of specific commercial drugs using this compound is not abundant, the utility of closely related isomers is well-documented. For example, compounds like 5-Chloro-2-fluoro-4-iodopyridine are described as versatile intermediates for developing novel pharmaceuticals, particularly in creating targeted therapies. chemimpex.com The unique reactivity conferred by the halogen substitutions makes these compounds invaluable assets in medicinal chemistry for constructing complex molecular architectures. chemimpex.com This role as a crucial synthetic building block is pivotal for the development of new chemical entities with potential therapeutic applications. pipzine-chem.compipzine-chem.com

Design and Synthesis of Novel Therapeutic Agents

The pyridine (B92270) scaffold is a common feature in many bioactive molecules. researchgate.net The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of these molecules, a strategy frequently employed in drug design to enhance efficacy, selectivity, and pharmacokinetic profiles. pipzine-chem.com

The development of novel anti-cancer agents often involves the use of halogenated heterocyclic compounds. pipzine-chem.comchemimpex.com Research into related structures demonstrates the potential of this chemical class. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including its mutated form EGFRT790M, which is associated with resistance to some cancer therapies. nih.govmdpi.com

In one study, compounds incorporating a 5-chloro-indole motif demonstrated significant antiproliferative activity. nih.gov Notably, derivatives 5f and 5g from this series showed potent inhibitory activity against the resistant EGFRT790M mutant, with IC₅₀ values comparable to the approved drug Osimertinib. nih.gov These findings underscore the importance of the chloro-substitution in achieving high potency. The study also highlighted that these compounds induce apoptosis (programmed cell death) in cancer cells by modulating key proteins in the apoptotic pathway, such as caspases and Bcl-2 family members. nih.gov

Table 1: Antiproliferative and Enzyme Inhibition Data for Selected 5-Chloro-Indole Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

|---|---|---|---|---|

| 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |

| 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |

| 5d | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 6 |

| 5f | EGFRWT | 85 ± 6 | Erlotinib | 80 ± 6 |

| 3e | BRAFV600E | 35 ± 3 | Vemurafenib | 30 ± 2 |

Data sourced from studies on related 5-chloro-indole structures, not directly from this compound. nih.govmdpi.com

Halogenated pyridine derivatives are also explored for their potential as anti-infective agents. pipzine-chem.comresearchgate.net The substituents on the pyridine ring have a great influence on the biological activities of these derivatives. researchgate.net Studies on various pyridine-based compounds have shown moderate to high bactericidal activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

While specific anti-infective studies on this compound are not prominent, research on analogous structures provides valuable insights. For example, structure-activity relationship (SAR) studies on 2-arylvinylquinolines, which share a heterocyclic core, led to the discovery of potent antimalarial compounds. nih.gov In these studies, the introduction of a chlorine atom significantly enhanced the antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov This highlights the critical role that halogenation plays in the development of drugs to combat infectious diseases, including those with established drug resistance. nih.gov

Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. The fluorine atom, in particular, is a key feature in the design of many enzyme inhibitors. researchgate.net The introduction of fluorine can lead to potent and often irreversible inhibition of target enzymes, a concept known as "lethal synthesis." researchgate.net A classic example is the anticancer agent 5-fluorouracil, which is metabolically converted to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), a powerful inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. researchgate.netnih.gov

In the context of targeted cancer therapy, halogenated compounds have been designed as specific enzyme inhibitors. As mentioned previously, derivatives of 5-chloro-indole were developed as potent inhibitors of both wild-type and mutant forms of EGFR and BRAF, which are key enzymes in cancer-driving signaling pathways. nih.govmdpi.com Compounds 5f and 5g were found to be excellent inhibitors of the EGFRT790M mutant. nih.gov Similarly, related compounds showed potent inhibition of the BRAFV600E mutant kinase, another important target in melanoma and other cancers. mdpi.com These studies demonstrate that the chlorinated pyridine or indole (B1671886) scaffold can be effectively utilized to design highly specific and potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing lead compounds into effective drugs. For halogenated pyridines, the nature, number, and position of the halogen atoms dramatically affect their biological activity. researchgate.netmdpi.com The presence of chloro, bromo, and fluoro substituents has been shown to increase activity against certain bacterial strains. mdpi.com

In the development of antimalarial 2-arylvinylquinolines, a detailed SAR study revealed key insights. Substitution of a fluorine atom with a more electron-withdrawing chlorine atom led to a significant enhancement of antiplasmodial activity. nih.gov Furthermore, the position of substituents on the aryl ring was critical, with ortho-substituents generally leading to compromised potency. nih.gov This systematic investigation of how structural changes affect biological function is essential for rational drug design and demonstrates the nuanced role of halogenation patterns.

Impact of Halogen Substituents on Bioactivity and Pharmacokinetic Profiles

The halogen atoms in this compound have a profound impact not only on its reactivity and target binding (bioactivity) but also on its pharmacokinetic properties—how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Halogens, particularly fluorine, are often introduced to block metabolic pathways, thereby increasing a drug's half-life and bioavailability. The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Chlorine and iodine atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. However, increased lipophilicity can also lead to greater binding to plasma proteins and tissues. nih.gov

Agrochemical Research and Development

Formulation of Crop Protection Agents

5-Chloro-3-fluoro-2-iodopyridine primarily functions as a key intermediate in the synthetic pathways that lead to the creation of active ingredients for crop protection agents. iodobenzene.ltd While not typically an active ingredient itself, its structural framework is a component of the final, more complex molecule that will be formulated into a pesticide or herbicide. The formulation process involves combining the synthesized active ingredient with various inert materials to create a usable product, such as an emulsifiable concentrate, a wettable powder, or granules.

The properties of the starting materials, including intermediates like this compound, are crucial for ensuring the purity and yield of the final active ingredient. The unique substitution pattern of this pyridine (B92270) derivative allows for precise chemical modifications, enabling researchers to design and construct novel agrochemical molecules with desired characteristics. iodobenzene.ltd

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 884495-31-2 |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | White to light yellow crystalline powder |

This table contains data for the intermediate compound.

Development of Novel Pesticides and Herbicides

The development of new pesticides and herbicides often relies on the use of versatile chemical building blocks to create a wide range of candidate molecules for biological screening. This compound is an exemplary scaffold for this purpose. Researchers can utilize the reactivity of the different halogen atoms to systematically modify the molecule and explore how these changes affect its biological activity.

For instance, the core structure of 5-chloro-3-fluoropyridine is found in a class of potent herbicides. Research has shown that novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring exhibit significant herbicidal activity against various weeds. researchgate.net In these syntheses, the 2-position of the pyridine ring is the site of modification, highlighting the importance of intermediates where this position is activated for reaction, such as by the presence of an iodine atom. researchgate.net

Furthermore, the related intermediate 5-chloro-2,3-difluoropyridine (B143520) is used to prepare pyridinyloxyphenoxyalkanecarboxylic acid derivatives, which are effective herbicides. asianpubs.orggoogle.com This underscores the value of the 5-chloro-3-fluoropyridine moiety in herbicidal chemistry. The strategic use of this compound allows chemists to synthesize derivatives with this core structure, paving the way for the discovery of new crop protection agents. iodobenzene.ltd

Table 2: Research Findings on Related Herbicidal Compounds

| Compound Class | Target Weeds/Activity | Research Finding Reference |

|---|---|---|

| 5-chloro-3-fluorophenoxypyridines with 1,3,4-oxadiazole | Graminaceous plants | Showed moderate to high level of activity against tested weeds. researchgate.net |

| Pyridinyloxyphenoxyalkanecarboxylic acids | Noxious weeds | Herbicides with particularly advantageous properties. asianpubs.org |

This table showcases the herbicidal potential of compounds structurally related to this compound.

Materials Science Applications

Creation of Advanced Materials

The strategic placement of different halogens on the pyridine (B92270) core offers multiple reactive sites for further functionalization. The iodine atom, in particular, is a common participant in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and polymers. This suggests that 5-Chloro-3-fluoro-2-iodopyridine could serve as a versatile building block for more intricate material architectures. However, specific examples of advanced materials synthesized from this compound are not documented in current research literature.

Polymers and Coatings Development

The incorporation of fluorinated and chlorinated moieties into polymer backbones can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. In theory, this compound could be utilized as a monomer or a precursor to a monomer for polymerization reactions. The resulting polymers could potentially find applications as high-performance coatings with specialized surface properties. At present, there are no published studies detailing the synthesis or properties of polymers derived specifically from this compound.

Organic Semiconductor Materials

The field of organic electronics often utilizes molecules with tailored electronic properties. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the heavy iodine atom, could influence the frontier molecular orbital energies (HOMO and LUMO) of derivatives of this compound. This modulation is key to designing materials for organic semiconductor applications.

In the context of OLEDs, halogenated organic compounds can be used to tune the emission color, improve charge transport, and enhance the efficiency and lifetime of the devices. While some research exists on the use of other chloro- and fluoro-substituted compounds in OLEDs, there is no specific data available on the fabrication or performance of OLEDs incorporating this compound.

For OFETs, the molecular packing and intermolecular interactions are critical for efficient charge transport. The introduction of multiple halogen atoms can influence the solid-state arrangement of molecules. It is plausible that derivatives of this compound could be investigated for their charge mobility characteristics. However, there is a lack of research in the public domain that has explored this specific application.

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 5-Chloro-3-fluoro-2-iodopyridine, DFT calculations would be essential to predict its fundamental properties.

Although direct DFT data for this specific molecule is scarce, studies on simpler halopyridines such as 3-fluoropyridine (B146971) and 3-chloropyridine (B48278) offer valuable insights. For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to investigate the optimized molecular structures, total energies, and thermochemical properties of these related compounds. researchgate.net These studies show that the introduction of halogen atoms significantly influences the electron distribution within the pyridine (B92270) ring. It is anticipated that a similar approach for this compound would reveal a planar pyridine ring, with bond lengths and angles influenced by the steric and electronic effects of the three different halogen substituents.

A DFT study on 2-amino-5-chloropyridine (B124133) using the B3LYP method and 6-311++g(2d,2p) basis set provided detailed information on bond lengths and angles, which can serve as a reference for the chloro-substituted aspect of the target molecule. researchgate.net For instance, the C-Cl bond length was calculated to be 1.755 Å. researchgate.net Based on these analogous systems, a table of predicted geometric parameters for this compound can be conceptualized.

| Parameter | Predicted Value / Trend | Basis of Prediction from Analogous Systems |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Typical for aryl iodides. |

| C-Cl Bond Length | ~1.75 Å | Based on DFT calculations of 2-amino-5-chloropyridine. researchgate.net |

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides. |

| Pyridine Ring Geometry | Largely planar | Common for substituted pyridines. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations allow for the exploration of the dynamic behavior of molecules and their interactions with other chemical species. For this compound, such models would be instrumental in understanding its conformational preferences and how it might interact with biological macromolecules or other reagents in solution.

Simulations for related compounds, like 3-fluoro- and 3-chloropyridine, have been performed in various solvents to understand the effect of the medium on their properties. researchgate.net These studies indicate that while molecular parameters are slightly influenced by solvent polarity, chemical properties can be significantly affected. researchgate.net For this compound, molecular dynamics simulations could predict its solvation characteristics and how its dipole moment influences its behavior in different environments.

Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by the electronic landscape of the pyridine ring, which is heavily influenced by its three halogen substituents. The fluorine and chlorine atoms are strongly electronegative and act as electron-withdrawing groups through induction, while the iodine atom is less electronegative and more polarizable.

Computational studies on pyridine derivatives often utilize HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analysis to predict reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For this compound, the electron-withdrawing nature of the fluorine and chlorine substituents would be expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack.

Studies on the chlorination of pyrimidine (B1678525) bases have shown that the most reactive sites can be predicted using quantum chemical computations. nih.gov For this compound, similar calculations would likely indicate that the carbon atoms of the pyridine ring are the most electrophilic centers. The iodine at the 2-position is a potential site for metal-halogen exchange reactions, a common strategy in the synthesis of substituted pyridines.

| Reactivity Parameter | Predicted Characteristic | Rationale based on Analogous Systems |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | Indicative of a reactive molecule, common in polyhalogenated aromatics. |

| Most Electrophilic Sites | Carbon atoms of the pyridine ring | Due to the electron-withdrawing effects of F and Cl. |

| Most Probable Reaction Type | Nucleophilic aromatic substitution, metal-halogen exchange at the C-I bond | Typical for electron-deficient and iodinated pyridines. |

Analysis of Electronic Structure and Halogen Bonding Interactions

The electronic structure of this compound is key to understanding its ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. capes.gov.br The iodine atom at the 2-position of the pyridine ring is the most likely candidate for forming a significant halogen bond.

The strength of a halogen bond generally follows the trend I > Br > Cl > F. ju.edu.jo The electrophilic character of the halogen is enhanced by the presence of electron-withdrawing groups on the same molecule. In this compound, the electron-withdrawing fluorine and chlorine atoms would increase the positive electrostatic potential (the "σ-hole") on the outer side of the iodine atom, making it a stronger halogen bond donor.

Theoretical studies on complexes of halopyridines with iodine monochloride have demonstrated the presence of strong halogen bonds. ju.edu.jo DFT calculations on iodoimide-pyridine complexes have shown significant interaction energies, ranging from -44 to -99 kJ/mol. nih.gov These findings support the prediction that the iodine atom in this compound would be a potent halogen bond donor. The nitrogen atom of the pyridine ring, on the other hand, would have its nucleophilicity reduced by the electron-withdrawing substituents, making it a weaker halogen bond acceptor.

| Interaction | Predicted Strength | Supporting Evidence from Analogous Systems |

|---|---|---|

| C-I···Nu (Halogen Bond Donor) | Strong | Iodine is a strong halogen bond donor, enhanced by electron-withdrawing F and Cl. ju.edu.jo |

| C-Cl···Nu (Halogen Bond Donor) | Weak to Moderate | Chlorine is a weaker halogen bond donor than iodine. |

| C-F···Nu (Halogen Bond Donor) | Very Weak | Fluorine is generally a poor halogen bond donor. |

| N···X-R (Halogen Bond Acceptor) | Weakened | The nucleophilicity of the pyridine nitrogen is reduced by the electron-withdrawing halogens. |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei, offering profound insights into the connectivity and spatial arrangement of atoms within a molecule. For a compound with the complexity of 5-Chloro-3-fluoro-2-iodopyridine, a comprehensive NMR analysis is indispensable.

Multinuclear NMR Studies (e.g., ¹H, ¹³C, ¹⁹F)

A complete structural assignment of this compound necessitates a suite of multinuclear NMR experiments. While detailed, publicly available spectra for this specific compound are scarce in the refereed literature, its synthesis as a chemical intermediate is noted. The expected spectroscopic features can be inferred from the known principles of NMR and data from analogous substituted pyridines.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents (chloro, fluoro, and iodo) and the nitrogen atom in the ring. The coupling between the two protons would provide information about their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts would be highly dependent on the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom would likely appear at a characteristic downfield shift. Carbons bonded to chlorine and iodine would also exhibit predictable shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe. The ¹⁹F NMR spectrum would show a single resonance, and its coupling to adjacent protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) would be instrumental in confirming the substitution pattern on the pyridine ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | Doublet, Doublet | J(H,H) ≈ 2-3 Hz |

| ¹³C | 100 - 160 | Singlet, Doublet (due to C-F coupling) | J(C,F) ≈ 200-250 Hz (direct), 20-30 Hz (through 2-3 bonds) |

| ¹⁹F | -100 to -150 | Multiplet | J(F,H), J(F,C) |

Note: The predicted data is based on general principles for halogenated pyridines and should be considered illustrative. Actual experimental values may vary.

X-Ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides invaluable information about the structure of a molecule in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding, which can be significant for iodinated compounds.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. However, the technique remains the gold standard for unambiguous solid-state structural determination.

Interactive Data Table: Illustrative Crystallographic Parameters for a Substituted Pyridine

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.123 |

| b (Å) | 10.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 845.6 |

| Z | 4 |

Note: This table provides example crystallographic data for a generic substituted pyridine and is for illustrative purposes only.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways

The unique electronic and steric properties of 5-Chloro-3-fluoro-2-iodopyridine invite the exploration of novel and sophisticated reaction pathways. The carbon-iodine bond is the most reactive site, making it an ideal handle for a variety of cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, can be employed to introduce diverse aryl, vinyl, and alkynyl groups at the C2 position. lookchem.comnih.gov Research efforts could focus on optimizing conditions to achieve high yields and functional group tolerance, particularly given the presence of the other two halogens. The use of non-toxic organobismuth reagents as coupling partners represents a greener alternative to traditional organometallics. lookchem.com

Beyond established cross-coupling, the field of C-H activation presents a significant opportunity. mt.com While the C-I bond is the primary reactive site for cross-coupling, modern catalytic systems could enable the direct functionalization of the C-H bond at the C4 or C6 position. beilstein-journals.org The electron-withdrawing nature of the fluorine and chlorine atoms increases the acidity of the ring's C-H bonds, potentially facilitating their activation. nih.gov Nickel/Lewis acid catalysis, for instance, has been shown to be effective for the C-2 alkenylation of pyridines and could be adapted for this substrate. nih.gov

| Reaction Type | Potential Reagents/Catalysts | Target Position | Potential Outcome | Supporting Rationale |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(OAc)₂), Base | C2 | Synthesis of 2-aryl-5-chloro-3-fluoropyridines | The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst. wikipedia.orglookchem.com |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C2 | Synthesis of 2-alkynyl-5-chloro-3-fluoropyridines | A standard method for C(sp²)-C(sp) bond formation using iodoarenes. wikipedia.org |

| C-H Arylation | Aryl halides, Pd catalyst, Lewis acid co-catalyst | C4 / C6 | Direct functionalization without pre-activation | Electron-withdrawing groups can direct C-H activation to specific sites on the pyridine (B92270) ring. beilstein-journals.orgnih.gov |

| Photoredox Alkylation | Alkenes, Acridinium photoredox catalyst, N-Oxides | C4 / C6 | Formation of new C-C bonds under mild conditions | Generation of radical intermediates allows for novel bond formations distinct from ionic pathways. acs.orgnih.gov |

Development of Sustainable Synthetic Methodologies

Future research will increasingly prioritize the development of environmentally benign and efficient synthetic methods. numberanalytics.com For a molecule like this compound, this involves optimizing not only its subsequent reactions but also its own synthesis. Traditional halogenation methods can be harsh; exploring greener fluorination techniques, such as using reagents like Selectfluor® for activated pyridines, could offer milder alternatives. nih.gov

The principles of green chemistry can be broadly applied to the functionalization of this pyridine derivative. rasayanjournal.co.in This includes the use of:

Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste and increases atom economy. numberanalytics.comresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product reduces the number of synthetic steps, solvent usage, and purification operations. rasayanjournal.co.inresearchgate.net

Green Solvents: Exploring the use of ionic liquids, which are non-volatile and can act as both solvent and catalyst, can be a sustainable alternative to conventional organic solvents. benthamscience.com Solvent-free reaction conditions represent an even cleaner approach. rasayanjournal.co.in

| Green Chemistry Principle | Conventional Method Example | Sustainable Alternative | Anticipated Benefits | Reference |

| Energy Efficiency | Refluxing for several hours for a coupling reaction. | Microwave-assisted synthesis (2-10 minutes). | Drastically reduced reaction time and energy consumption; often higher yields. nih.gov | nih.gov |

| Waste Reduction | Multi-step synthesis with isolation of intermediates. | One-pot, four-component reaction to build pyridine scaffolds. | Fewer purification steps, less solvent waste, improved overall efficiency. researchgate.netnih.gov | researchgate.netnih.gov |

| Safer Solvents | Use of hazardous or toxic organic solvents. | Use of ionic liquids or solvent-free ball milling. | Reduced environmental impact, potential for catalyst/solvent recycling. rasayanjournal.co.inbenthamscience.com | rasayanjournal.co.inbenthamscience.com |

| Atom Economy | Use of organometallic reagents with poor atom economy. | Catalytic C-H activation to form C-C bonds directly. | Avoids the need to pre-install leaving groups, maximizing the incorporation of atoms from reactants into the final product. beilstein-journals.org | beilstein-journals.org |

Expansion into Underexplored Bioactive Scaffolds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The 5-chloro-3-fluoropyridine motif is therefore a highly attractive scaffold for pharmaceutical research. mdpi.com The presence of the iodine at the C2 position provides a crucial synthetic handle for diversification, allowing this building block to be readily incorporated into larger, more complex molecules through cross-coupling reactions.

Future research should focus on using this compound to access novel chemical space. By systematically varying the substituent introduced at the C2 position, vast libraries of compounds can be generated and screened for biological activity against a range of therapeutic targets, such as protein kinases, proteases, and other enzymes. For example, derivatives have shown potential as antiproliferative agents against cancer cell lines. The specific electronic properties conferred by the chloro and fluoro groups can be critical for modulating pKa and achieving potent and selective interactions with biological targets. nih.govmdpi.com

| Target Bioactive Scaffold | Synthetic Strategy | Rationale for Inclusion of 5-Chloro-3-fluoropyridine | Potential Therapeutic Area | | :--- | :--- | :--- | :--- | :--- | | Kinase Inhibitors | Suzuki or Stille coupling to link with a heterocyclic core (e.g., pyrazole, indole). | The fluoropyridine moiety can form key hydrogen bonds or favorable dipole interactions in the ATP-binding pocket, while improving metabolic stability. mdpi.com | Oncology, Inflammation | | GPCR Modulators | Sonogashira coupling followed by cyclization to create novel fused ring systems. | The rigid, functionalized pyridine can serve as a bioisostere for a phenyl ring, altering solubility and receptor subtype selectivity. nih.gov | Neuroscience, Metabolic Disorders | | Antiviral Agents | Buchwald-Hartwig amination to introduce complex amine side chains. | Fluorine substitution can block sites of metabolic oxidation, increasing the drug's half-life. rsc.org | Infectious Diseases | | Agrochemicals | Various couplings to build structures targeting insect or fungal enzymes. | Trifluoromethyl pyridine derivatives have shown significant insecticidal activity. rsc.org | Crop Protection |

Advanced Material Design and Performance Optimization

Pyridine-containing molecules are of significant interest in materials science, particularly for organic electronics. youtube.com The electron-withdrawing nature of the nitrogen atom gives pyridine rings inherent electron-deficient (n-type) character, making them suitable for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgyoutube.com The presence of additional electron-withdrawing groups, such as chlorine and fluorine, further enhances this property. rsc.org

This compound is a promising building block for the design of new high-performance organic electronic materials. The C-I bond can be used as a reactive site to polymerize or to append the unit onto a larger conjugated backbone via cross-coupling reactions. This allows for the precise tuning of the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting material. youtube.com The planarity of the pyridine ring and its potential to form intermolecular interactions can influence molecular packing in the solid state, which is critical for efficient charge transport. rsc.org

| Material Application | Design Strategy | Role of this compound | Key Performance Metric to Optimize | | :--- | :--- | :--- | :--- | :--- | | Organic Field-Effect Transistors (OFETs) | Incorporate into a donor-acceptor conjugated polymer via Stille or Suzuki polymerization. | Acts as a potent electron-accepting (n-type) unit to facilitate electron transport. youtube.com | Electron Mobility (cm²/V·s) | | Organic Light-Emitting Diodes (OLEDs) | Use as a building block for host materials or electron transport layer (ETL) materials. | The deep HOMO/LUMO levels can improve electron injection from the cathode and block holes, enhancing device efficiency. rsc.org | External Quantum Efficiency (EQE) | | Organic Photovoltaics (OPVs) | Synthesize non-fullerene acceptors containing this moiety. | The strong electron-accepting character helps to create a large energy offset with a donor polymer, facilitating efficient charge separation. youtube.com | Power Conversion Efficiency (PCE) | | Sensors | Functionalize surfaces or polymers with derivatives of the compound. | The electron-deficient ring can interact with electron-rich analytes, causing a measurable change in conductivity or optical properties. youtube.com | Selectivity and Sensitivity |

常见问题

Q. Q1. What are the preferred synthetic routes for 5-chloro-3-fluoro-2-iodopyridine, and how do reaction conditions influence halogen positioning?

Methodological Answer: Halogen-rich pyridines are typically synthesized via halogen dance reactions or sequential halogenation. For example, magnesiation at the C6 position of brominated precursors followed by electrophilic trapping can yield pentasubstituted pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Key variables include:

- Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions during halogen exchange.

- Electrophile selection : Iodine sources (e.g., I₂) or chloro/fluoro-directing groups (e.g., Bpin intermediates) dictate regioselectivity .

- Catalyst systems : Pd-mediated cross-coupling can enhance efficiency in multi-halogenated systems .

Q. Q2. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Analytical techniques :

- Stability considerations : Store at 0–6°C under inert gas to prevent iodopyridine degradation .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in regioselectivity data during the synthesis of multi-halogenated pyridines?

Methodological Answer: Discrepancies in halogen positioning often arise from competing reaction pathways. To address this:

- Competitive kinetic studies : Compare rates of halogen exchange under varying conditions (e.g., solvent polarity, temperature) .

- Computational modeling : Use DFT calculations to predict thermodynamic stability of intermediates (e.g., iodopyridines vs. bromo analogs) .

- Isotopic labeling : Track halogen migration using ¹²⁵I or ¹⁸F tracers .

Q. Q4. How can this compound serve as a scaffold for bioactive molecule development?

Methodological Answer: The compound’s halogen-rich structure enables diverse derivatization:

- Nucleophilic aromatic substitution : Replace iodine with amines or thiols to create enzyme inhibitors .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups for receptor modulation .

- Trifluoromethylation : Introduce CF₃ groups via radical pathways to enhance lipophilicity and metabolic stability .

Q. Q5. How to design experiments to optimize yield in iodination reactions of fluorinated pyridines?

Methodological Answer: Use a factorial design to assess variables:

- Factors : Iodine source (NIS vs. I₂), solvent (DMF vs. THF), temperature (−20°C vs. RT).

- Response surface methodology (RSM) : Model interactions between factors and identify optimal conditions (e.g., NIS in DMF at 0°C maximizes iodine incorporation ).

- In situ monitoring : Raman spectroscopy tracks iodine consumption in real time .

Q. Q6. What analytical approaches distinguish between positional isomers in halogenated pyridines?

Methodological Answer:

- Mass spectrometry : Isotopic patterns (e.g., ¹²⁷I vs. ⁸¹Br) differentiate iodine/bromine positions .

- NOESY NMR : Spatial proximity of halogens to adjacent protons clarifies regiochemistry .

- Crystallographic data : Compare unit cell parameters with known structures (e.g., CCDC entries for 3-iodo vs. 2-iodo isomers) .

Handling Data Contradictions

Q. Q7. How to reconcile conflicting reports on the reactivity of iodine in this compound?

Methodological Answer: Discrepancies may stem from solvent effects or competing mechanisms:

- Solvent screening : Polar aprotic solvents (e.g., DMF) favor SNAr pathways, while nonpolar solvents (e.g., toluene) promote radical mechanisms .

- Mechanistic probes : Add radical scavengers (TEMPO) to test for chain pathways .

- Comparative kinetics : Measure reaction rates under identical conditions to isolate variables .

Safety & Compliance

Q. Q8. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

- Waste disposal : Halogenated waste must be treated with neutralizing agents (e.g., NaHSO₃ for iodine) before disposal .

- Regulatory compliance : Adhere to PRTR classifications for halogenated compounds (e.g., Japan’s PRTR 1-405 code) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。